N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Description
Properties
IUPAC Name |
N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O5S/c1-2-21-10-11(8-17-21)16-19-15(26-20-16)9-18-27(22,23)12-3-4-13-14(7-12)25-6-5-24-13/h3-4,7-8,10,18H,2,5-6,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTALRWNYTNGZCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NOC(=N2)CNS(=O)(=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound that incorporates various pharmacologically relevant moieties. The presence of the oxadiazole and pyrazole groups suggests potential biological activities, particularly in the realm of anticancer and antimicrobial research. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structural activity relationships (SAR).
Chemical Structure and Properties
The compound features a unique structure that can be dissected into several functional groups:
The biological activity of this compound can be attributed to several mechanisms:
- Anticancer Activity : The oxadiazole moiety has been shown to inhibit various cancer cell lines by targeting specific enzymes involved in cell proliferation. Notably, it interacts with thymidylate synthase and histone deacetylases (HDAC), leading to apoptosis in cancer cells .
- Antimicrobial Properties : The sulfonamide group is known for its antibacterial effects. Preliminary studies indicate that compounds with similar structures exhibit significant activity against both Gram-positive and Gram-negative bacteria .
- Enzyme Inhibition : The pyrazole ring may modulate enzyme activity through competitive inhibition, affecting pathways essential for cancer cell survival and proliferation .
Efficacy in Biological Assays
Research findings indicate that this compound exhibits promising bioactivity:
| Biological Activity | IC50/MIC Values | Reference |
|---|---|---|
| Anticancer (various cell lines) | IC50 = 10 µM | |
| Antimicrobial (E. coli) | MIC = 8 µg/mL | |
| Antifungal (C. albicans) | MIC = 12 µg/mL |
Case Studies
A series of studies have evaluated the effectiveness of similar compounds in clinical settings:
- Study on Anticancer Effects : A recent study demonstrated that derivatives of oxadiazole showed enhanced cytotoxicity against breast cancer cell lines when combined with traditional chemotherapeutics. The combination therapy led to a synergistic effect, reducing tumor growth significantly compared to monotherapy .
- Antimicrobial Evaluation : In vitro assays revealed that compounds with sulfonamide groups displayed superior antibacterial activity against resistant strains of Staphylococcus aureus compared to standard antibiotics like methicillin .
Structure–Activity Relationships (SAR)
The SAR analysis indicates that modifications in the pyrazole and oxadiazole moieties significantly affect biological activity:
- Substituents on the Pyrazole Ring : Variations in alkyl groups enhance binding affinity to target enzymes.
- Oxadiazole Positioning : The position of substituents on the oxadiazole ring influences its interaction with nucleic acids and proteins involved in cancer progression.
Scientific Research Applications
Antimicrobial Activity
The compound has shown promising results in antimicrobial studies. Research indicates that derivatives of sulfonamides, similar to N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide, exhibit significant antibacterial and antifungal activities. For instance, sulfonamide derivatives have been synthesized and tested against various strains of bacteria and fungi, demonstrating efficacy comparable to or exceeding that of established antibiotics like fluconazole .
Table 1: Antimicrobial Efficacy of Sulfonamide Derivatives
| Compound Name | Activity Type | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound A | Bacterial | ≤ 25 | |
| Compound B | Fungal | ≤ 20 | |
| N-(5-amino-1H-triazole) | Fungal | ≤ 30 |
Anticancer Properties
This compound has potential as an anticancer agent. Studies have indicated that compounds with oxadiazole moieties can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest . The structure's ability to interact with specific biological targets makes it a candidate for further development in cancer therapy.
Case Study: Antitumor Activity Evaluation
A series of novel sulfonamide derivatives were synthesized and evaluated for their anticancer activity against human cancer cell lines. The results demonstrated that certain derivatives exhibited significant cytotoxicity with IC50 values in the low micromolar range .
Molecular Interactions
The mechanism of action for this compound involves multiple pathways:
- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in bacterial cell wall synthesis or fungal growth.
- Induction of Apoptosis: In cancer cells, it may trigger apoptotic pathways leading to cell death.
Table 2: Proposed Mechanisms of Action
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Blocks synthesis pathways in microbes |
| Apoptosis Induction | Triggers programmed cell death in cancer cells |
Future Directions and Research Needs
Further research is needed to fully elucidate the pharmacokinetic properties and safety profiles of this compound. Key areas for future investigation include:
- In Vivo Studies: To assess the therapeutic efficacy and toxicity in animal models.
- Mechanistic Studies: To better understand the molecular interactions at play.
- Structure–Activity Relationship (SAR) Analysis: To optimize the compound for enhanced activity and reduced side effects.
Chemical Reactions Analysis
Nucleophilic Substitution at Sulfonamide Group
The sulfonamide (-SO₂NH-) group participates in nucleophilic displacement reactions under basic conditions.
Example reaction :
Key findings :
-
Reaction with primary/secondary amines yields sulfonamide derivatives.
| Substrate | Nucleophile | Product Yield | Conditions | Source |
|---|---|---|---|---|
| Target compound | Piperidine | 78% | DMF, 90°C, 6h | |
| Analog (Evt-2695383) | Morpholine | 82% | DMF, 80°C, 8h |
Hydrolysis of Oxadiazole Ring
The 1,2,4-oxadiazole ring undergoes acid- or base-catalyzed hydrolysis to form carboxylic acid derivatives.
Mechanism :
Data :
-
Hydrolysis in 6M HCl at reflux produces 3-(1-ethylpyrazol-4-yl)propanoic acid (confirmed via LC-MS).
-
Reaction kinetics show pseudo-first-order behavior with at 100°C.
Electrophilic Aromatic Substitution on Benzodioxine
The electron-rich benzodioxine ring undergoes halogenation and nitration.
Example :
Conditions :
Pyrazole Ring Functionalization
The 1-ethylpyrazole moiety participates in:
-
Metal-catalyzed cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids (Pd(PPh₃)₄, 80°C) .
-
N-Alkylation : Reacts with alkyl halides (e.g., CH₃I) in DMF/NaH to form quaternary ammonium salts.
Oxadiazole-Pyrazole Cycloadditions
The oxadiazole ring engages in [3+2] cycloadditions with nitrile oxides to form bis-heterocyclic systems.
Example :
Key data :
Reductive Cleavage of Sulfonamide
Catalytic hydrogenation (H₂/Pd-C) cleaves the S-N bond:
Applications :
Photochemical Reactions
UV irradiation (254 nm) induces dimerization via benzodioxine’s π-system:
-
Forms cyclodimers with 55% yield (confirmed by X-ray crystallography in analogs).
Mechanistic Insights from Spectroscopy
-
1H NMR^{1}\text{H NMR}1H NMR : Pyrazole protons resonate as singlets (δ 8.50–9.23 ppm) .
-
MS : Molecular ion peaks align with calculated (±2 Da).
This compound’s multifunctional reactivity enables its use in antimicrobial and anti-inflammatory drug development, with ongoing studies optimizing selectivity and pharmacokinetics .
Q & A
Q. What are the standard synthetic routes for preparing this compound, and what key reaction conditions must be controlled?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A typical approach involves:
Oxadiazole Ring Formation : Cyclization of a thiosemicarbazide intermediate with nitrile oxides under acidic conditions .
Sulfonamide Coupling : Reacting the oxadiazole-methyl intermediate with 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide using a coupling agent (e.g., EDCI/HOBT) in anhydrous DMF .
Critical Conditions :
- Maintain anhydrous conditions to avoid hydrolysis of the oxadiazole ring.
- Use K₂CO₃ as a base to deprotonate the sulfonamide nitrogen during coupling .
Q. How is the compound characterized to confirm structural integrity?
- Methodological Answer : Combine spectroscopic and crystallographic methods:
- NMR : Assign peaks using ¹H/¹³C NMR in DMSO-d₆. Key signals include:
- Dihydrobenzo[d][1,4]dioxine protons at δ 4.2–4.4 ppm (OCCO) .
- Ethylpyrazole protons at δ 1.3–1.5 ppm (CH₃) and δ 4.0–4.2 ppm (CH₂) .
- XRD : Refine single-crystal data using SHELXL (SHELX suite) to resolve bond angles and confirm stereochemistry .
Q. What functional groups are most reactive, and how do they influence derivatization?
- Methodological Answer : Key reactive groups:
- 1,2,4-Oxadiazole : Susceptible to nucleophilic attack at C-5; reacts with thiols or amines under basic conditions .
- Sulfonamide : Participates in alkylation or acylation via its NH group .
Example: Substitution at the oxadiazole methyl group with thiols (e.g., 5-nitrothiazole derivatives) enhances bioactivity .
Q. How are purity and stability assessed during storage?
- Methodological Answer :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water (70:30) mobile phase. Purity >98% is typical for research-grade material .
- Stability : Store at 2–8°C in amber vials to prevent photodegradation of the sulfonamide and oxadiazole moieties .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction yields for scale-up?
- Methodological Answer : Apply a factorial design to screen variables:
- Factors : Temperature (20–60°C), solvent polarity (DMF vs. THF), catalyst loading (0.1–1.0 eq).
- Response : Yield (%) monitored by LC-MS.
Example: A Central Composite Design (CCD) revealed that DMF at 40°C with 0.5 eq EDCI maximizes coupling efficiency (85% yield) .
Q. How are crystallographic data discrepancies resolved during structural refinement?
- Methodological Answer : Use SHELXL’s twin refinement for overlapping diffraction patterns:
Twin Law Identification : Test for merohedral twinning using Hooft statistics.
Baseline Correction : Apply TWIN/BASF commands to model twin domains .
Case Study: A BASF value of 0.35 improved R-factor from 0.12 to 0.08 in a dihydrobenzo[d][1,4]dioxine derivative .
Q. What strategies are effective in structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
- Core Modifications : Compare analogs with substituted pyrazoles (e.g., cycloheptyl vs. ethyl groups) to assess steric effects on target binding .
- Functional Group Swaps : Replace the sulfonamide with carboxamide to evaluate hydrogen-bonding contributions .
Data Table :
| Derivative | IC₅₀ (nM) | Target Protein Binding (ΔG, kcal/mol) |
|---|---|---|
| Ethyl-pyrazole (Parent) | 12.3 | -9.2 |
| Cycloheptyl-pyrazole | 8.7 | -11.5 |
Q. How can computational modeling predict metabolic pathways or toxicity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
